
Diisobutylsilanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutylsilanediol is a unique organosilicon compound with the molecular formula C8H20O2Si . It was first synthesized in 1952 by Eaborn, who noted its distinctive “double melting point” property . This compound is known for forming a thermotropic mesophase, which has been a subject of scientific curiosity for decades .
Preparation Methods
Diisobutylsilanediol can be synthesized through various methods. One common synthetic route involves the hydrolysis of diisobutylchlorosilane. The reaction typically proceeds under controlled conditions to ensure the formation of the desired silanediol . Industrial production methods may involve similar hydrolysis processes, optimized for large-scale production.
Chemical Reactions Analysis
Diisobutylsilanediol undergoes several types of chemical reactions, including:
Oxidation: The silanol groups can be oxidized under specific conditions.
Condensation: It can react with other silanes in a non-hydrolytic sol-gel process to form inorganic-organic hybrid materials.
Substitution: The silanol groups can be substituted with other functional groups using reagents like trimethylchlorosilane.
Common reagents and conditions used in these reactions include catalysts and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions include various siloxane derivatives and hybrid materials.
Scientific Research Applications
Diisobutylsilanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of diisobutylsilanediol involves its ability to form hydrogen bonds and interact with other molecules through its silanol groups. These interactions can lead to the formation of complex structures, such as chains or sheets, which contribute to its unique mesophase properties . The molecular targets and pathways involved include the silanol groups and their interactions with other functional groups.
Comparison with Similar Compounds
Diisobutylsilanediol is unique among silanediols due to its ability to form a thermotropic mesophase. Similar compounds include:
Diethylsilanediol: Does not exhibit the same mesophase properties.
Diphenylsilanediol: Has a different crystal structure and does not form a mesophase.
These comparisons highlight the uniqueness of this compound in terms of its mesophase formation and optical properties.
Properties
CAS No. |
18230-63-2 |
|---|---|
Molecular Formula |
C8H20O2Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
dihydroxy-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C8H20O2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
UKSWSALBYQIBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


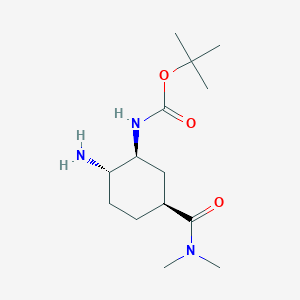
![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
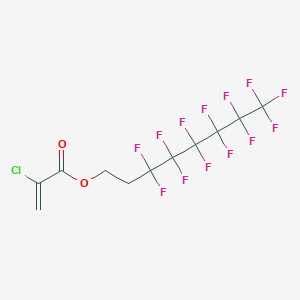

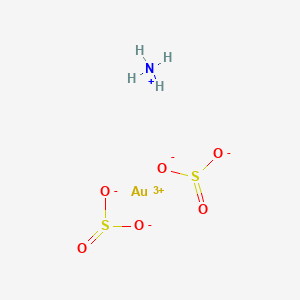
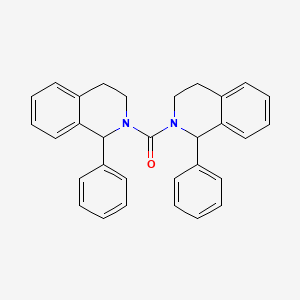
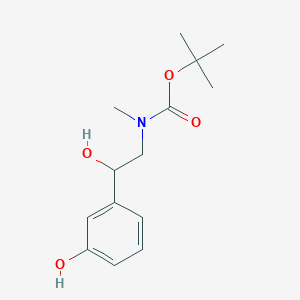
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
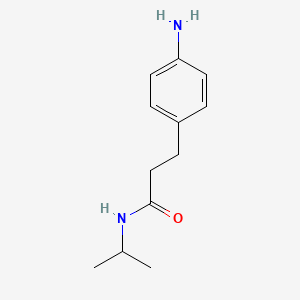
![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)

![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

